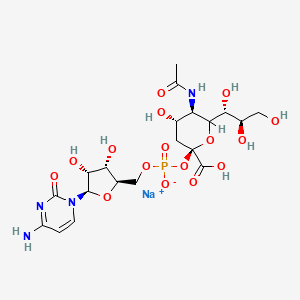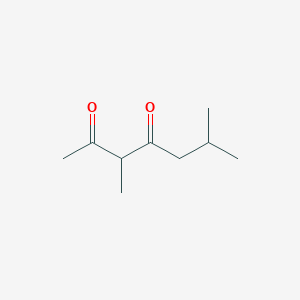
4-(4-bromobutoxy)-1,2-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromobutoxy)-1,2-dimethylbenzene is an organic compound characterized by the presence of a bromobutoxy group attached to a dimethylbenzene ring
准备方法
The synthesis of 4-(4-bromobutoxy)-1,2-dimethylbenzene typically involves the reaction of 3,4-dimethylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
- Dissolve 3,4-dimethylphenol in DMF.
- Add potassium carbonate to the solution.
- Introduce 1,4-dibromobutane to the reaction mixture.
- Heat the mixture under reflux for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
4-(4-bromobutoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be used to remove the bromine atom, yielding the corresponding hydrocarbon.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions for these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
科学研究应用
4-(4-bromobutoxy)-1,2-dimethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(4-bromobutoxy)-1,2-dimethylbenzene depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.
Chemical Reactivity: Its reactivity allows it to participate in chemical reactions within biological systems, potentially leading to therapeutic effects.
相似化合物的比较
4-(4-bromobutoxy)-1,2-dimethylbenzene can be compared with other similar compounds, such as:
1-[4-Bromobutoxy]-4-nitrobenzene: This compound has a nitro group instead of dimethyl groups, leading to different reactivity and applications.
1-[4-Bromobutoxy]-3,4-dihydroquinolin-2(1H)-one:
Brexpiprazole: An antipsychotic drug that shares structural similarities but has distinct pharmacological effects.
属性
分子式 |
C12H17BrO |
|---|---|
分子量 |
257.17 g/mol |
IUPAC 名称 |
4-(4-bromobutoxy)-1,2-dimethylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-10-5-6-12(9-11(10)2)14-8-4-3-7-13/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI 键 |
VQRYYLCMXIQCQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCCCCBr)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Methoxy-1-[(2-methylbutan-2-yl)peroxy]cyclohexane](/img/structure/B8659298.png)
![3-Cyclopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8659311.png)
![5-(Bromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8659317.png)

![tert-Butyl 2,4-dioxo-3-(1-methylethyl)-1,3,8-triaza-8-spiro[4.5]decanecarboxylate](/img/structure/B8659319.png)



![2-[3-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8659352.png)
